2,4-Diamino-5-methylphenetole hydrochloride

Descripción general

Descripción

2,4-Diamino-5-methylphenetole hydrochloride is a chemical compound primarily used in the cosmetic industry, particularly in hair dyes and colorants. It is known for its excellent color stability and resistance to fading, making it a popular choice for long-lasting hair color products . The compound is also recognized for its ability to impart a brown or black color to hair .

Métodos De Preparación

The preparation of 2,4-Diamino-5-methylphenetole hydrochloride involves the reaction of 2,4-Diamino-5-methylphenetole with an appropriate amount of hydrochloric acid . This reaction results in the formation of the hydrochloride salt of the compound. The synthetic route is relatively straightforward and can be carried out under standard laboratory conditions .

Análisis De Reacciones Químicas

2,4-Diamino-5-methylphenetole hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: It can also undergo reduction reactions, although specific conditions and reagents are required.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Aplicaciones Científicas De Investigación

2,4-Diamino-5-methylphenetole hydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in organic synthesis and as a standard reference material.

Biology: The compound’s interaction with biological molecules makes it useful in various biological studies.

Medicine: While not commonly used in therapeutic applications, its chemical properties are studied for potential medical uses.

Mecanismo De Acción

The mechanism of action of 2,4-Diamino-5-methylphenetole hydrochloride involves its interaction with adrenergic receptors in the body . These receptors regulate various physiological processes, including heart rate, blood pressure, and breathing. By binding to these receptors, the compound can either stimulate or inhibit their activity, leading to effects such as increased heart rate, bronchodilation, and vasoconstriction .

Comparación Con Compuestos Similares

2,4-Diamino-5-methylphenetole hydrochloride is unique due to its specific chemical structure and properties. Similar compounds include:

2,4-Diamino-5-methylphenetole: The non-hydrochloride form of the compound.

4-Ethoxy-6-methyl-1,3-benzenediamine: Another compound with similar chemical properties and uses.

These compounds share some similarities in their chemical behavior and applications but differ in their specific interactions and effects.

Actividad Biológica

2,4-Diamino-5-methylphenetole hydrochloride (CAS No. 113715-25-6) is a chemical compound that has garnered attention in various fields, including pharmacology and cosmetic chemistry. Its biological activity is primarily linked to its interactions with specific receptors and enzymes, influencing various physiological processes. This article provides an in-depth analysis of its biological activity, including case studies, research findings, and a comparative overview with similar compounds.

- Molecular Formula : C10H14ClN3

- Molecular Weight : 217.69 g/mol

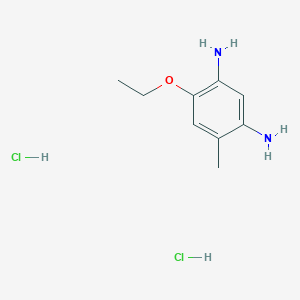

- Structure : The compound features an amino group at positions 2 and 4 of the phenetole ring, contributing to its reactivity and biological interactions.

This compound exhibits its biological effects through:

- Receptor Binding : It can bind to various receptors, modulating their activity depending on the receptor subtype. This interaction can either stimulate or inhibit receptor functions, leading to different biological outcomes.

- Enzymatic Interactions : The compound may influence enzyme activity related to metabolic pathways, potentially affecting drug metabolism and detoxification processes.

Biological Activity Overview

The biological activities of this compound can be categorized into several areas:

Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties, which may help in reducing oxidative stress in cells. This activity is crucial for preventing cellular damage linked to various diseases.

Cytotoxic Effects

Studies have shown that this compound can exhibit cytotoxicity against certain cancer cell lines. For instance, in vitro assays demonstrated significant cell death in human cancer cell lines at specific concentrations.

Allergic Reactions and Sensitization

Due to its chemical structure, there are concerns regarding skin sensitization and allergic reactions when used in cosmetic formulations. Regulatory assessments have noted potential risks associated with prolonged exposure .

Case Studies

-

Cytotoxicity Study :

A study conducted on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was found to be approximately 50 µM for certain cell types, indicating moderate potency against tumor cells. -

Skin Sensitization Assessment :

In a clinical evaluation involving human subjects exposed to formulations containing the compound, instances of contact dermatitis were recorded. The results underscored the need for caution in cosmetic applications due to potential sensitization effects .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2,4-Diamino-5-methylphenetole HCl | Two amino groups on the phenetole ring | Cytotoxicity; potential allergen |

| p-Aminophenol | Single amino group on the phenol ring | Hair dyeing agent; lower toxicity |

| Resorcinol | Two hydroxyl groups on the benzene ring | Antioxidant; endocrine disruptor |

Regulatory Status

Due to concerns over its potential for skin sensitization and other adverse effects, the use of this compound in cosmetics is restricted or prohibited in several jurisdictions. Regulatory bodies have classified it under Schedule 6 of the SUSMP (Standard for the Uniform Scheduling of Medicines and Poisons) due to its toxicity profile .

Propiedades

IUPAC Name |

4-ethoxy-6-methylbenzene-1,3-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O.2ClH/c1-3-12-9-4-6(2)7(10)5-8(9)11;;/h4-5H,3,10-11H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWJGJCGDAUWAQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30150542 | |

| Record name | 2,4-Diamino-5-methylphenetole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30150542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113715-25-6 | |

| Record name | 2,4-Diamino-5-methylphenetole hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113715256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Diamino-5-methylphenetole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30150542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-DIAMINO-5-METHYLPHENETOLE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8257131I5E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.